molecular formula C8H18O2 B13131461 rel-(3R,6S)-Octane-3,6-diol

rel-(3R,6S)-Octane-3,6-diol

Cat. No.: B13131461
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-OCAPTIKFSA-N
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Description

rel-(3R,6S)-Octane-3,6-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method to synthesize rel-(3R,6S)-Octane-3,6-diol is through the reduction of the corresponding diketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.

    Hydroboration-Oxidation: Another method involves the hydroboration of an octene followed by oxidation. This two-step process uses borane (BH3) in the first step and hydrogen peroxide (H2O2) in the presence of a base in the second step to yield the diol.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding diketone or olefin. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(3R,6S)-Octane-3,6-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rel-(3R,6S)-Octane-3,6-diol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its diol functionality.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting metabolic disorders.

Industry:

    Polymer Production: this compound is used in the production of polyesters and polyurethanes, contributing to the development of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which rel-(3R,6S)-Octane-3,6-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways. In polymer chemistry, the diol reacts with diisocyanates to form urethane linkages, contributing to the polymer’s structure and properties.

Comparison with Similar Compounds

    1,2-Octanediol: Another diol with hydroxyl groups on adjacent carbons, used in cosmetics and pharmaceuticals.

    1,8-Octanediol: A diol with hydroxyl groups at the terminal carbons, used in polymer production.

Uniqueness: rel-(3R,6S)-Octane-3,6-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry can lead to different physical properties and biological activities compared to other diols.

Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

(3R,6S)-octane-3,6-diol

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8+

InChI Key

BCKOQWWRTRBSGR-OCAPTIKFSA-N

Isomeric SMILES

CC[C@H](CC[C@H](CC)O)O

Canonical SMILES

CCC(CCC(CC)O)O

Origin of Product

United States

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